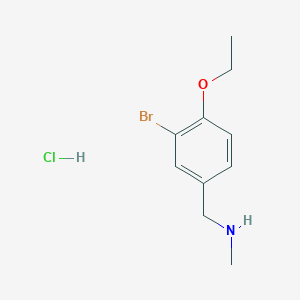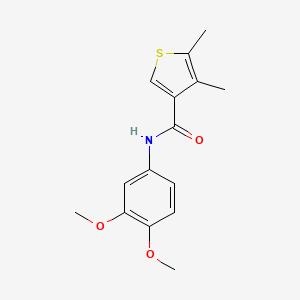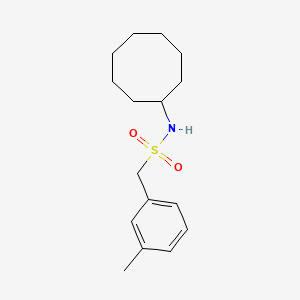
(3-bromo-4-ethoxybenzyl)methylamine hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "(3-bromo-4-ethoxybenzyl)methylamine hydrochloride" involves complex chemical reactions, including nucleophilic substitution and reduction processes. For instance, research has detailed the synthesis of closely related bromobenzo derivatives through reactions with nucleophiles, leading to alkoxy-, propylthio-, and amino-substituted derivatives. Such processes are crucial for the development of various benzylamine derivatives, which are essential in creating compounds with desired chemical properties (Mataka, Ikezaki, Takahashi, Torii, & Tashiro, 1992).
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed through crystallography and spectroscopy. For example, the crystal structures of specific Schiff bases have been elucidated, providing insight into the spatial arrangement and electronic configuration critical for understanding the behavior and reactivity of similar benzylamine derivatives (Zhu & Qiu, 2011).
Chemical Reactions and Properties
Chemical reactions involving benzylamine derivatives are diverse, including enzymatic transformations that yield compounds with varying chemical functionalities. These reactions are pivotal for modifying the chemical properties of benzylamine derivatives, such as their solubility, reactivity, and interaction with biological molecules (Yale, 1974).
Physical Properties Analysis
The physical properties of benzylamine derivatives, including "(3-bromo-4-ethoxybenzyl)methylamine hydrochloride," such as melting points, solubility, and crystalline structure, are crucial for their application in various fields. These properties are often determined using techniques like crystallography and are essential for the compound's storage, handling, and application in synthesis processes (Ge, Zhang, Chao, Wang, & Li, 2010).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, stability under different conditions, and potential to undergo further chemical transformations, are key aspects of benzylamine derivatives. These properties are influenced by the compound's molecular structure and functional groups, dictating its role in further chemical reactions and applications in synthesis pathways (Dunkers & Ishida, 1995).
Wissenschaftliche Forschungsanwendungen
1. Toxicology and Drug Analysis
A study conducted by Poklis et al. (2014) developed a high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method for the detection and quantification of 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe), a derivative of N-benzyl phenethylamines. This method is crucial in toxicology for analyzing substances related to drug intoxication cases.
2. Antibacterial Properties
Research on bromophenols from the marine red alga Rhodomela confervoides by Xu et al. (2003) identified compounds with moderate antibacterial activity. This study highlights the potential of bromophenols, similar in structure to (3-bromo-4-ethoxybenzyl)methylamine hydrochloride, in developing new antibacterial agents.
3. Neurotoxicity Studies
In the study of neurotoxin DSP-4, Gibson (1987) found that selective inhibition of monoamine oxidase B (MAO B) can block the toxicity of DSP-4 on central norepinephrine neurons. This research is important for understanding the mechanism of action and potential therapeutic applications of related compounds.
4. Pharmacological Studies
A study by Chapman et al. (1971) on pharmacologically active benzo[b]thiophen derivatives, including bromo-substituted amines, provides insights into the synthesis and potential therapeutic applications of these compounds.
5. Radical Scavenging Activity
Research by Li et al. (2012) on nitrogen-containing bromophenols isolated from Rhodomela confervoides demonstrated potent scavenging activity against radicals. This suggests potential antioxidant applications for similar bromophenol derivatives.
Eigenschaften
IUPAC Name |
1-(3-bromo-4-ethoxyphenyl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO.ClH/c1-3-13-10-5-4-8(7-12-2)6-9(10)11;/h4-6,12H,3,7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLLJIXCZXZOJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNC)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-4-ethoxybenzyl)methylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,4-dichlorophenyl)-2-({1-isobutyl-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B4627407.png)
![1-ethyl-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B4627424.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4627430.png)




![2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B4627472.png)

![5-{[5-(4-nitrophenyl)-2-furyl]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4627479.png)
![4-{[(cyclohexylamino)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4627488.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B4627493.png)
![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-5-isobutyl-3-isoxazolecarboxamide](/img/structure/B4627497.png)
![1-[1-(2-methoxyethyl)-3-piperidinyl]-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B4627498.png)